C 021 dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

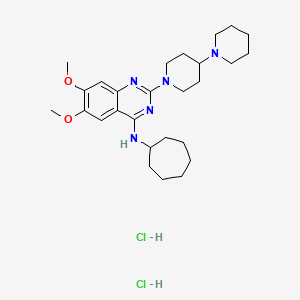

IUPAC Name |

N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N5O2.2ClH/c1-33-24-18-22-23(19-25(24)34-2)29-27(30-26(22)28-20-10-6-3-4-7-11-20)32-16-12-21(13-17-32)31-14-8-5-9-15-31;;/h18-21H,3-17H2,1-2H3,(H,28,29,30);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJKNYQUFAPLOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCC(CC3)N4CCCCC4)NC5CCCCCC5)OC.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43Cl2N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of C 021 Dihydrochloride, a Potent CCR4 Antagonist

Foreword: Unraveling the Intricacies of Chemokine Receptor Antagonism

In the landscape of modern drug discovery, particularly within immunology and oncology, the targeting of chemokine receptors has emerged as a pivotal strategy. These receptors, integral to the orchestration of leukocyte trafficking, represent a critical control point in numerous pathological processes. Among these, the C-C chemokine receptor 4 (CCR4) has garnered significant attention due to its established role in inflammatory diseases and cancer. This guide provides a comprehensive technical overview of C 021 dihydrochloride, a potent and selective antagonist of CCR4. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of its mechanism of action, supported by robust experimental evidence and methodologies. We will delve into the molecular interactions, downstream signaling consequences, and the experimental frameworks used to characterize this promising compound, thereby offering a foundational resource for its application in preclinical research and therapeutic development.

Introduction to this compound: A Profile of a Selective CCR4 Antagonist

This compound is a small molecule belonging to the 2-aminoquinazoline class of compounds.[1] It has been identified as a potent and selective antagonist of the human and murine C-C chemokine receptor 4 (CCR4).[2] The chemical name for the active compound is N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine.[3]

Chemical Structure and Properties:

| Property | Value |

| Molecular Formula | C₂₇H₄₁N₅O₂ · 2HCl |

| Molecular Weight | 540.57 g/mol (dihydrochloride salt) |

| Appearance | Off-white to light yellow solid powder |

| Solubility | Soluble in water and DMSO |

Table 1: Physicochemical Properties of this compound.

CCR4 is a G protein-coupled receptor (GPCR) that plays a crucial role in the migration of various leukocyte subsets, including T helper 2 (Th2) cells, regulatory T cells (Tregs), and some populations of memory T cells.[1] Its primary endogenous ligands are the chemokines CCL17 (TARC) and CCL22 (MDC).[1] The interaction of these chemokines with CCR4 initiates a signaling cascade that leads to cellular chemotaxis, a directed movement of cells along a chemical gradient. This process is fundamental to the immune response but is also implicated in the pathogenesis of allergic inflammation, autoimmune diseases, and the infiltration of tumors by immunosuppressive Tregs.[1] this compound, by acting as a CCR4 antagonist, offers a therapeutic strategy to modulate these pathological processes.

Core Mechanism of Action: Competitive Antagonism of CCR4

The primary mechanism of action of this compound is its ability to competitively antagonize the CCR4 receptor. This antagonism manifests in two key, experimentally verifiable ways: the inhibition of ligand-induced G protein activation and the blockade of cellular chemotaxis.

Inhibition of G Protein Activation: A Look at the [³⁵S]GTPγS Binding Assay

The binding of a chemokine ligand to CCR4 induces a conformational change in the receptor, which in turn catalyzes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the intracellular alpha subunit of the associated heterotrimeric G protein. This is the initial step in the downstream signaling cascade. The activity of a GPCR antagonist can be quantified by its ability to prevent this agonist-induced GTP binding.

A widely accepted method for this is the [³⁵S]GTPγS binding assay.[4][5] This assay utilizes a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, which, upon binding to the Gα subunit, becomes trapped, allowing for its quantification.[4][5] this compound has been shown to effectively prevent human CCL22-derived [³⁵S]GTPγS from binding to the CCR4 receptor with a half-maximal inhibitory concentration (IC₅₀) of 18 nM.[2] This demonstrates its direct interference with the initial step of receptor activation.

Experimental Protocol: [³⁵S]GTPγS Binding Assay for CCR4 Antagonism

This protocol outlines the essential steps for evaluating the inhibitory effect of this compound on agonist-induced [³⁵S]GTPγS binding to membranes prepared from CCR4-expressing cells.

Materials:

-

Membranes from CCR4-expressing cells (e.g., CHO-K1 or HEK293 cells stably transfected with human CCR4)

-

[³⁵S]GTPγS (specific activity >1000 Ci/mmol)

-

GTPγS (unlabeled)

-

GDP

-

CCL22 (human, recombinant)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP

-

Scintillation cocktail

-

Glass fiber filter mats

-

Cell harvester

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize CCR4-expressing cells in a hypotonic buffer and isolate the membrane fraction by differential centrifugation. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

-

CCR4-containing cell membranes (10-20 µg protein)

-

Varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M)

-

A fixed concentration of CCL22 (typically at its EC₈₀ for GTPγS binding)

-

Assay buffer

-

-

Pre-incubation: Incubate the plate at 30°C for 30 minutes to allow the antagonist to bind to the receptor.

-

Initiation of Reaction: Add [³⁵S]GTPγS to a final concentration of 0.1 nM to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Quantification: Dry the filter mats, add scintillation cocktail, and quantify the bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value for this compound by plotting the percentage of inhibition of specific binding against the logarithm of the antagonist concentration.

Causality Behind Experimental Choices: The use of a non-hydrolyzable GTP analog is crucial as it leads to an accumulation of the signal. The pre-incubation step with the antagonist ensures that it has sufficient time to reach equilibrium with the receptor before the agonist is introduced. The use of a fixed, sub-maximal concentration of the agonist allows for the sensitive detection of competitive antagonism.

Blockade of Chemotaxis: The Transwell Migration Assay

The ultimate functional consequence of CCR4 activation is the directed migration of cells, or chemotaxis. Therefore, a key measure of a CCR4 antagonist's efficacy is its ability to inhibit this process. The transwell migration assay, also known as the Boyden chamber assay, is a standard method for quantifying chemotaxis.[6][7]

In this assay, cells expressing CCR4 are placed in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains a solution with a CCR4 ligand, such as CCL17 or CCL22, creating a chemoattractant gradient. Cells will migrate through the pores towards the chemoattractant. This compound potently inhibits this functional chemotaxis in both human and mouse cells, with IC₅₀ values of 140 nM and 39 nM, respectively.[2]

Experimental Protocol: Transwell Chemotaxis Assay

This protocol details the steps to assess the inhibitory effect of this compound on the chemotaxis of CCR4-expressing cells.

Materials:

-

CCR4-expressing cells (e.g., Hut-78, a human T-cell lymphoma line, or primary Th2 cells)

-

Cell culture medium (e.g., RPMI 1640) with 1% BSA

-

CCL17 or CCL22 (human or mouse, recombinant)

-

This compound

-

Transwell inserts (e.g., 5 or 8 µm pore size, depending on cell type)

-

24-well plates

-

Calcein-AM (for cell labeling)

-

Fluorescence plate reader

Procedure:

-

Cell Preparation: Culture CCR4-expressing cells to a sufficient density. On the day of the assay, label the cells with Calcein-AM.

-

Assay Setup:

-

Add cell culture medium containing the chemoattractant (CCL17 or CCL22 at a concentration that induces maximal migration) to the lower wells of a 24-well plate.

-

In separate wells for negative controls, add medium without the chemoattractant.

-

-

Antagonist Treatment: Resuspend the Calcein-AM labeled cells in medium containing various concentrations of this compound or vehicle control.

-

Cell Seeding: Add the cell suspension to the upper chamber of the transwell inserts.

-

Incubation: Place the inserts into the wells of the 24-well plate and incubate at 37°C in a CO₂ incubator for 2-4 hours.

-

Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Quantify the migrated cells in the lower chamber by reading the fluorescence of Calcein-AM on a plate reader.

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC₅₀ value.

Causality Behind Experimental Choices: The choice of pore size in the transwell insert is critical and depends on the size and migratory capacity of the cells being used. Labeling the cells with a fluorescent dye like Calcein-AM allows for a high-throughput and quantitative readout of cell migration. Including a negative control (no chemoattractant) is essential to measure basal, random cell movement (chemokinesis).

Downstream Signaling Pathways Modulated by this compound

The antagonism of CCR4 by this compound initiates a blockade of several downstream signaling pathways that are crucial for cellular function. While a complete elucidation of all affected pathways is an ongoing area of research, key signaling cascades have been identified.

Upon ligand binding, CCR4, being a Gαi-coupled receptor, typically activates pathways involving Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K).[8] Activation of PLC leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). The PI3K pathway, on the other hand, leads to the activation of Akt (also known as protein kinase B), a key regulator of cell survival and proliferation.[9][10] Both of these pathways can converge on the activation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2).

Studies have shown that treatment with C 021 can lead to a significant reduction in the ratio of phosphorylated ERK1/2 (pERK1/2) to total ERK1/2 (tERK1/2).[2] This indicates that C 021 effectively dampens the activation of this critical downstream signaling node.

In Vivo Efficacy and Pharmacokinetic Profile

The therapeutic potential of a compound is ultimately determined by its efficacy and behavior in a living organism. C 021 has demonstrated in vivo activity in various preclinical models.

In a murine model of acute skin inflammation (oxazolone-induced contact hypersensitivity), subcutaneous administration of C 021 showed anti-inflammatory activity.[2] However, when administered orally, very little inhibition was observed, indicating poor oral bioavailability.[2] In a mouse model of acute liver failure, intraperitoneal injection of C 021 (1 mg/kg daily for 3 days) resulted in significantly less microgliosis and a reduced pERK1/2 to tERK1/2 ratio.[2] Furthermore, in models of neuropathic pain, both intrathecal and intraperitoneal administration of C 021 have been shown to diminish hypersensitivity.[11]

The in vitro metabolic stability of C 021 has been evaluated in human liver microsomes, showing a high intrinsic clearance value (CLint) of 17,377 mL/h/kg, which is consistent with its poor oral bioavailability.[2] Further pharmacokinetic studies are needed to fully characterize its half-life, volume of distribution, and clearance in different species to optimize dosing strategies for preclinical studies.

Synthesis of this compound

C 021 belongs to the 2,4-diaminoquinazoline class of compounds. The synthesis of such compounds typically involves a multi-step process. While the exact proprietary synthesis method for C 021 may not be publicly available, the general approach for creating similar 2-aminoquinazolines often starts with a substituted anthranilonitrile. This precursor undergoes cyclization to form the quinazoline core, followed by sequential nucleophilic substitution reactions to introduce the desired side chains at the 2 and 4 positions of the quinazoline ring. For C 021, this would involve the introduction of the N-cycloheptylamino group and the 1,4'-bipiperidin-1'-yl group. The final step would involve the formation of the dihydrochloride salt to improve solubility and stability.

Comparative Analysis with Other CCR4 Antagonists

The field of CCR4 antagonism is populated by several molecules, each with distinct characteristics. A comparative understanding is crucial for selecting the appropriate tool for a specific research question.

| Compound | Class | Binding Site | Key Features |

| C 021 | 2-Aminoquinazoline | Likely allosteric | Potent inhibitor of chemotaxis and GTPγS binding; poor oral bioavailability. |

| K777 | Cysteine protease inhibitor | Allosteric | Also inhibits cysteine proteases and CYP3A4; induces CCR4 internalization.[12] |

| AZD2098 | Arylsulfonamide | Allosteric | Potent and selective CCR4 antagonist with good bioavailability.[12] |

| Mogamulizumab | Monoclonal Antibody | Orthosteric | FDA-approved for certain T-cell lymphomas; depletes CCR4-expressing cells. |

Table 2: Comparison of C 021 with other notable CCR4 antagonists.

Unlike monoclonal antibodies like Mogamulizumab that bind to the extracellular domain of CCR4 and lead to antibody-dependent cell-mediated cytotoxicity, small molecule inhibitors like C 021, K777, and AZD2098 typically act as allosteric modulators, binding to a site distinct from the natural ligand binding pocket. This can lead to different functional outcomes. For instance, some allosteric modulators can induce receptor internalization, a phenomenon that should be considered when interpreting experimental results.

Conclusion and Future Directions

This compound has been firmly established as a potent and selective antagonist of the CCR4 receptor. Its mechanism of action, centered on the inhibition of ligand-induced G protein activation and subsequent chemotaxis, is well-supported by in vitro functional assays. The observed in vivo efficacy in models of inflammation and neuropathic pain underscores its potential as a valuable research tool and a lead compound for therapeutic development.

Future research should focus on several key areas. A more detailed elucidation of the downstream signaling pathways affected by C 021, particularly the PI3K/Akt and PLC pathways, would provide a more complete mechanistic picture. Structural studies, including co-crystallization or advanced computational modeling, are needed to precisely define the binding site of C 021 on the CCR4 receptor. Furthermore, comprehensive pharmacokinetic and toxicological studies are essential to fully understand its in vivo disposition and safety profile. The development of analogs with improved oral bioavailability would significantly enhance its therapeutic potential. As our understanding of the role of CCR4 in various diseases continues to expand, so too will the importance of well-characterized antagonists like this compound in dissecting these complex biological processes and paving the way for novel therapeutic interventions.

References

-

Bogacka, J., Ciapała, K., Pawlik, K., Kwiatkowski, K., Dobrogowski, J., Przeklasa-Muszynska, A., & Mika, J. (2020). CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain. Frontiers in Immunology, 11, 1241. [Link]

-

Charles River Laboratories. (n.d.). Immuno-Oncology T Cell-Mediated Chemotaxis Assay. [Link]

-

Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]

-

Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489–508. [Link]

-

Mika, J., Wawrzczak-Bargiela, A., Osikowicz, M., Makuch, W., & Przewlocka, B. (2020). CCR4 antagonist (C021) influences the level of nociceptive factors and enhances the analgesic potency of morphine in a rat model of neuropathic pain. European journal of pharmacology, 880, 173166. [Link]

-

National Center for Biotechnology Information. (2020). Chemotaxis Assay. In Nanotechnology Characterization Laboratory (NCL) Assay Cascade. [Link]

-

National Center for Biotechnology Information. (n.d.). GTPγS Binding Assays. In Assay Guidance Manual. [Link]

-

National Center for Biotechnology Information. (n.d.). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. [Link]

-

Popiolek-Barczyk, K., & Mika, J. (2016). CC Chemokine Receptor 4 (CCR4) as a Possible New Target for Therapy. International journal of molecular sciences, 17(11), 1923. [Link]

-

Purandare, A. V., & Somerville, J. E. (2006). Antagonists of CCR4 as immunomodulatory agents. Current topics in medicinal chemistry, 6(13), 1335–1344. [Link]

-

Qiu, J., et al. (2017). Design, Synthesis, and Pharmacological Characterization of N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. Journal of medicinal chemistry, 60(23), 9694–9709. [Link]

-

PubChem. (n.d.). N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine. [Link]

-

Wawrzczak-Bargiela, A., et al. (2020). CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain. Frontiers in Immunology, 11, 1241. [Link]

-

Yokoyama, K., Ishikawa, N., Igarashi, S., Kawano, N., Masuda, N., Hamaguchi, W., Yamasaki, S., Koganemaru, Y., Hattori, K., Miyazaki, T., Ogino, S. I., Matsumoto, Y., Takeuchi, M., & Ohta, M. (2009). Potent and orally bioavailable CCR4 antagonists: Synthesis and structure-activity relationship study of 2-aminoquinazolines. Bioorganic & medicinal chemistry, 17(1), 64–73. [Link]

-

Yokoyama, K., Ishikawa, N., Igarashi, S., Kawano, N., Hattori, K., Miyazaki, T., Ogino, S. I., Matsumoto, Y., Takeuchi, M., & Ohta, M. (2008). Discovery of potent CCR4 antagonists: Synthesis and structure-activity relationship study of 2,4-diaminoquinazolines. Bioorganic & medicinal chemistry, 16(14), 7021–7032. [Link]

-

Yokoyama, K., Ishikawa, N., Igarashi, S., Kawano, N., Masuda, N., Hattori, K., Miyazaki, T., Ogino, S. I., Orita, M., Matsumoto, Y., Takeuchi, M., & Ohta, M. (2008). Potent CCR4 antagonists: synthesis, evaluation, and docking study of 2,4-diaminoquinazolines. Bioorganic & medicinal chemistry, 16(17), 7968–7974. [Link]

-

Zhang, H., et al. (2021). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts, 11(12), 1447. [Link]

-

Liu, Y. Y., et al. (2020). PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers. Cell Death & Disease, 11(9), 797. [Link]

-

Lu, S., et al. (2005). PI3K-Akt signaling is involved in the regulation of p21(WAF/CIP) expression and androgen-independent growth in prostate cancer cells. International journal of oncology, 27(6), 1735–1741. [Link]

-

Singh, S., et al. (2010). CCR9 mediates PI3K/AKT-dependent antiapoptotic signals in prostate cancer cells and inhibition of CCR9-CCL25 interaction enhances the cytotoxic effects of etoposide. International journal of cancer, 127(9), 2020–2030. [Link]

-

Andreoli, M., et al. (2004). Phospholipases C and A2 control lysosome-mediated IL-1 beta secretion: Implications for inflammatory processes. Proceedings of the National Academy of Sciences of the United States of America, 101(26), 9723–9728. [Link]

-

Cocco, L., et al. (2010). The phosphatidylinositol-specific phospholipase C (PLC) signaling system. Journal of lipid research, 51(10), 2845–2861. [Link]

-

Kurosaki, T. (2000). Regulation of the phospholipase C-gamma2 pathway in B cells. Immunological reviews, 176, 19–29. [Link]

-

Wu, D., et al. (2002). G-protein-coupled Receptor Agonists Activate Endogenous Phospholipase Cε and Phospholipase Cβ3 in a Temporally Distinct Manner. The Journal of biological chemistry, 277(30), 27139–27145. [Link]

-

LITFL. (2021). Pharmacokinetics - Part One. [Link]

-

StatPearls. (2023). Elimination Half-Life of Drugs. [Link]

-

University of Lausanne. (n.d.). Pharmacokinetics. [Link]

-

Al-Haddad, H. S. A., et al. (2022). Interactions of selected cardiovascular active natural compounds with CXCR4 and CXCR7 receptors: a molecular docking, molecular dynamics, and pharmacokinetic/toxicity prediction study. BMC complementary medicine and therapies, 22(1), 40. [Link]

-

Dix, C. F., et al. (2020). The C-C Chemokine Receptor Type 4 Is an Immunomodulatory Target of Hydroxychloroquine. Frontiers in pharmacology, 11, 1253. [Link]

-

Singh, S., et al. (2022). Insights into the binding modes of CC chemokine receptor 4 (CCR4) inhibitors: A combined approach involving homology modelling, docking, and molecular dynamics simulation studies. Journal of Biomolecular Structure & Dynamics, 40(15), 6899-6912. [Link]

- Google Patents. (n.d.). WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.

-

Technical Disclosure Commons. (2023). Improved process for the preparation of N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl). [Link]

Sources

- 1. partone.litfl.com [partone.litfl.com]

- 2. Interactions of selected cardiovascular active natural compounds with CXCR4 and CXCR7 receptors: a molecular docking, molecular dynamics, and pharmacokinetic/toxicity prediction study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mu.menofia.edu.eg [mu.menofia.edu.eg]

- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 5. Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding | Springer Nature Experiments [experiments.springernature.com]

- 6. cdn.ymaws.com [cdn.ymaws.com]

- 7. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CCR9 mediates PI3K/AKT-dependent antiapoptotic signals in prostate cancer cells and inhibition of CCR9-CCL25 interaction enhances the cytotoxic effects of etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CCR4 antagonist (C021) influences the level of nociceptive factors and enhances the analgesic potency of morphine in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

what is C 021 dihydrochloride

An In-Depth Technical Guide to C 021 Dihydrochloride: A Potent CCR4 Antagonist for Advanced Research

Abstract

This compound is a potent, small-molecule antagonist of the C-C chemokine receptor 4 (CCR4).[1][2][3][4] As a critical mediator of leukocyte trafficking, CCR4 is implicated in a range of physiological and pathological processes, including immune surveillance, inflammatory diseases, and oncology. This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It details the compound's physicochemical properties, mechanism of action, key preclinical applications, and robust experimental protocols to facilitate its effective use in a laboratory setting.

Physicochemical Profile

This compound is the hydrochloride salt form of the 2-aminoquinazoline derivative, C-021. This form enhances its solubility in aqueous solutions, a critical factor for experimental applications. The compound is supplied as a high-purity, amorphous solid suitable for research purposes.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 2-[1,4'-Bipiperidin]-1'-yl-N-cycloheptyl-6,7-dimethoxy-4-quinazolinamine dihydrochloride | [2] |

| CAS Number | 1784252-84-1 | [1][2] |

| Molecular Formula | C₂₇H₄₁N₅O₂·2HCl | [2][5] |

| Molecular Weight | 540.57 g/mol | [2] |

| Purity | ≥98% (as determined by HPLC) | [2] |

| Appearance | Off-white to light yellow solid powder | [6] |

Solubility

The solubility of a compound is paramount for designing both in vitro and in vivo experiments. This compound exhibits excellent solubility in common laboratory solvents, facilitating the preparation of high-concentration stock solutions.

Table 2: Solubility Data

| Solvent | Maximum Concentration | Source(s) |

| Water | 50 mM (27.0 mg/mL) | [2][7] |

| DMSO | 100 mM (53.9 mg/mL) | [2][7] |

Mechanism of Action: Targeting the CCR4-Chemokine Axis

The biological activity of this compound is centered on its potent and specific antagonism of the CCR4 receptor. CCR4 is a G protein-coupled receptor (GPCR) predominantly expressed on T helper 2 (Th2) cells, regulatory T cells (Tregs), and some subsets of microglia and macrophages. Its primary endogenous ligands are the chemokines CCL17 (TARC) and CCL22 (MDC). The binding of these chemokines to CCR4 initiates a signaling cascade that results in directed cell migration, or chemotaxis.[8][9]

This compound functions as a competitive antagonist, binding to the CCR4 receptor and preventing the binding of its cognate ligands. This blockade effectively inhibits downstream signaling and, consequently, the chemotactic response of CCR4-expressing cells.[1][3] The potency of this inhibition has been quantified in several functional assays.

Table 3: Biological Activity and Potency (IC₅₀)

| Assay | Species | IC₅₀ Value | Source(s) |

| Functional Chemotaxis Inhibition | Human | 140 nM | [1][2][4][10] |

| Functional Chemotaxis Inhibition | Mouse | 39 nM | [1][2][4][10] |

| [³⁵S]GTPγS Binding (CCL22-induced) | Human | 18 nM | [1][3] |

Pharmacokinetic Insights

While primarily a tool for preclinical research, understanding the metabolic fate of C 021 is crucial for interpreting in vivo study results. In vitro studies using human liver microsomes (HLMs) have been conducted to assess its oxidative metabolic stability. These experiments measure the rate of drug consumption to provide an intrinsic clearance (CLint) value. C-021 exhibits a high CLint value of 17,377 mL/h/kg, which suggests it is subject to rapid oxidative metabolism.[1][6][11]

This pharmacokinetic profile has practical implications for experimental design. The rapid clearance may explain why studies have shown high efficacy with parenteral administration (subcutaneous or intraperitoneal), whereas oral administration resulted in minimal inhibition in a contact hypersensitivity model.[1][11] Researchers designing in vivo studies should consider these factors when selecting the route of administration and dosing frequency.

Key Applications in Preclinical Research

This compound's ability to modulate CCR4-mediated cell trafficking has made it a valuable tool in several areas of research.

-

Neuroinflammation and Neuropathic Pain: The CCR4 axis is increasingly recognized for its role in neuroinflammatory processes. Studies have shown that this compound can dose-dependently reduce tactile and thermal hypersensitivity in mouse models of neuropathic pain.[8] Furthermore, it has been shown to enhance the analgesic potency of opioids like morphine and buprenorphine, suggesting a potential synergistic therapeutic strategy.[8][9]

-

Hepatic Encephalopathy: In mouse models of acute liver failure, neuronal CCL2 is upregulated, contributing to microglia activation and neurological decline.[1][2] Treatment with this compound significantly reduced microgliosis and improved neurological outcomes.[1][5] Mechanistically, this was associated with a reduction in the ratio of phosphorylated ERK1/2 to total ERK1/2.[1][11]

-

Inflammatory Skin Disease: In a murine oxazolone-induced contact hypersensitivity test, a classic model of acute skin inflammation, subcutaneous administration of C-021 demonstrated potent inhibition of the inflammatory response.[1][11]

-

Transplant Rejection: Research has identified CCR4 expression on host T cells as a driver for alloreactive responses and lung rejection, highlighting this compound as a relevant tool for studying the mechanisms of transplant immunology.[2]

Experimental Protocols and Handling

Safety and Storage

As a matter of standard laboratory practice, appropriate personal protective equipment (PPE) should be worn when handling this compound.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Avoid breathing dust and ensure adequate ventilation.

-

Handling: In case of contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air.[12]

-

Storage (Solid): The solid compound should be stored desiccated at room temperature.[2]

-

Storage (Stock Solutions): Once reconstituted, aliquot the solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1] Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1]

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a standard 10 mM stock solution, which can be further diluted for working solutions. The choice of DMSO as a solvent is based on the compound's high solubility and its compatibility with many in vitro assays.

Materials:

-

This compound (MW: 540.57 g/mol )

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes

-

Calibrated pipettes

-

Vortex mixer and/or ultrasonic bath

Procedure:

-

Calculate Mass: To prepare 1 mL of a 10 mM solution, calculate the required mass: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g) Mass = 0.010 mol/L × 0.001 L × 540.57 g/mol × 1000 mg/g = 5.41 mg

-

Weigh Compound: Carefully weigh out 5.41 mg of this compound and place it in a sterile microcentrifuge tube.

-

Add Solvent: Add 1 mL of anhydrous DMSO to the tube.

-

Dissolve: Cap the tube securely and vortex thoroughly. If precipitate is observed, gently warm the tube to 37°C and/or sonicate in an ultrasonic bath for a few minutes to ensure complete dissolution.[7]

-

Store: Aliquot the 10 mM stock solution into smaller, single-use volumes and store at -20°C or -80°C as described above.

Workflow for a Chemotaxis Inhibition Assay

A common application for this compound is to measure its ability to inhibit the migration of CCR4-expressing cells toward a chemokine gradient. The Boyden chamber assay is a standard method for this purpose.

Causality and Validation:

-

Why pre-incubate cells with the inhibitor? This step ensures that this compound has sufficient time to bind to the CCR4 receptors on the cell surface before the cells are exposed to the chemokine gradient.

-

Self-Validating Controls: The experiment must include a negative control (media without chemokine in the lower chamber) to measure baseline random migration and a positive control (cells with vehicle control exposed to chemokine) to establish the maximum chemotactic response. The inhibitory effect of C 021 is then calculated relative to this positive control.

Conclusion

This compound is a well-characterized and potent antagonist of the CCR4 receptor. Its high specificity and documented efficacy in a variety of preclinical models of inflammation, neuropathic pain, and other pathologies make it an indispensable tool for life science research. By understanding its mechanism of action, pharmacokinetic profile, and proper experimental handling, researchers can effectively leverage this compound to investigate the complex roles of the CCR4-chemokine axis in health and disease.

References

-

Bio-Techne. This compound (3581) by Tocris. [Link]

-

BioCrick. This compound datasheet. [Link]

-

Immunomart. C-021 dihydrochloride. [Link]

-

Bogacka, J., et al. (2021). CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain. PubMed Central. [Link]

-

PubMed. CCR4 antagonist (C021) influences the level of nociceptive factors and enhances the analgesic potency of morphine in a rat model of neuropathic pain. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Chemokine CC Receptors | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. probechem.com [probechem.com]

- 5. apexbt.com [apexbt.com]

- 6. C-021 (CCR4 antagonist) | CCR4 antagonist | CAS#864289-85-0 | InvivoChem [invivochem.com]

- 7. biocrick.com [biocrick.com]

- 8. CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CCR4 antagonist (C021) influences the level of nociceptive factors and enhances the analgesic potency of morphine in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. C-021 dihydrochloride - Immunomart [immunomart.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to C 021 Dihydrochloride: A Potent CCR4 Antagonist for Modulating Immune Responses

Abstract

The C-C chemokine receptor 4 (CCR4) has emerged as a critical therapeutic target in immuno-oncology and inflammatory diseases due to its pivotal role in mediating the trafficking of regulatory T cells (Tregs) and other key immune cell subsets. This guide provides a comprehensive technical overview of C 021 dihydrochloride, a potent and selective small-molecule antagonist of CCR4. We will delve into the mechanistic underpinnings of CCR4 signaling, the chemical and pharmacological properties of this compound, and detailed protocols for its in vitro and in vivo evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage CCR4 antagonism for therapeutic innovation.

Introduction: The Rationale for Targeting CCR4

The tumor microenvironment (TME) is a complex ecosystem where a delicate balance between pro-tumor and anti-tumor immune responses dictates cancer progression. A key player in suppressing anti-tumor immunity is the regulatory T cell (Treg), a subpopulation of CD4+ T cells that maintains immune homeostasis.[1] However, in the context of cancer, Tregs are often co-opted by tumors to dampen the activity of effector T cells, thereby facilitating tumor growth and immune evasion.[1][2]

A critical mediator of Treg recruitment into the TME is the chemokine receptor CCR4, which is highly expressed on the surface of these immunosuppressive cells.[1][2] Its cognate ligands, CCL17 (TARC) and CCL22 (MDC), are frequently secreted by tumor cells and associated stromal cells, creating a chemotactic gradient that attracts CCR4-expressing Tregs to the tumor site.[1][3] This accumulation of Tregs within the TME is often correlated with a poor prognosis for patients.[4] Therefore, blocking the CCR4-CCL17/CCL22 axis presents a compelling strategy to inhibit Treg trafficking, reprogram the TME, and enhance anti-tumor immunity.[1][2] Beyond oncology, CCR4 is also implicated in the pathogenesis of various inflammatory and autoimmune disorders, including atopic dermatitis and asthma, making it a target of broad therapeutic interest.[3][5]

This compound has been identified as a potent and selective small-molecule antagonist of CCR4, offering a valuable tool to probe the biology of this receptor and a potential therapeutic candidate.[6][7] This guide will provide a detailed exploration of its properties and applications.

The CCR4 Signaling Pathway

CCR4 is a G protein-coupled receptor (GPCR) that, upon binding to its ligands CCL17 or CCL22, initiates a cascade of intracellular signaling events.[5] This leads to cellular responses such as chemotaxis, adhesion, and cell activation.[5] Understanding this pathway is fundamental to appreciating the mechanism of action of CCR4 antagonists like this compound.

Figure 1: Simplified CCR4 signaling pathway and the point of intervention for this compound.

This compound: A Profile

This compound is a small molecule antagonist belonging to the 2-aminoquinazoline class of compounds.[6][8] It has been demonstrated to be a potent inhibitor of CCR4-mediated functions in both human and murine systems.[6][7]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is essential for its proper handling, formulation, and interpretation of experimental results.

| Property | Value | Source |

| Chemical Name | 2-[1,4'-Bipiperidin]-1'-yl-N-cycloheptyl-6,7-dimethoxy-4-quinazolinamine dihydrochloride | [7] |

| Molecular Formula | C₂₇H₄₁N₅O₂·2HCl | [7] |

| Molecular Weight | 540.57 g/mol | [7] |

| CAS Number | 1784252-84-1 | [6][7] |

| Purity | ≥98% | [7] |

| Solubility | Soluble to 50 mM in water and to 100 mM in DMSO | [7] |

| Storage | Desiccate at room temperature | [7] |

Mechanism of Action

This compound functions as a competitive antagonist at the CCR4 receptor.[6] It effectively blocks the binding of the natural ligands, CCL17 and CCL22, thereby preventing the initiation of downstream signaling cascades.[6] This antagonistic activity has been confirmed through various in vitro assays, including GTPγS binding assays, which directly measure G-protein activation.[6][9] this compound effectively prevents human CCL22-derived [35S]GTPγS from binding to the receptor with an IC50 of 18 nM.[6][10]

In Vitro Evaluation of this compound

A battery of in vitro assays is crucial for characterizing the potency, selectivity, and functional effects of a CCR4 antagonist.

Chemotaxis Assays

The primary function of the CCR4 pathway is to mediate cell migration. Therefore, a chemotaxis assay is a cornerstone for evaluating the efficacy of a CCR4 antagonist.

3.1.1. Experimental Protocol: Transwell Migration Assay

This protocol describes a standard method for assessing the ability of this compound to inhibit the migration of CCR4-expressing cells towards a chemoattractant gradient.

Materials:

-

CCR4-expressing cells (e.g., human Tregs, murine iTregs, or a CCR4-transfected cell line)

-

Chemoattractant: Recombinant human or murine CCL17 or CCL22

-

This compound

-

Transwell inserts (e.g., 5 µm pore size for lymphocytes)

-

24-well companion plates

-

Cell culture medium

-

Flow cytometer or cell counter

Procedure:

-

Cell Preparation: Culture and harvest CCR4-expressing cells. Resuspend the cells in assay medium at a concentration of 1 x 10⁶ cells/mL.

-

Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water). Create a dilution series of the compound in the assay medium.

-

Assay Setup: a. Add 600 µL of assay medium containing either the chemoattractant (e.g., 100 ng/mL CCL22) or medium alone (negative control) to the lower wells of the 24-well plate. b. In a separate plate, pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C. c. Add 100 µL of the cell suspension (1 x 10⁵ cells) to the upper chamber of the Transwell inserts. d. Carefully place the inserts into the wells of the 24-well plate containing the chemoattractant.

-

Incubation: Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator.

-

Quantification of Migration: a. Carefully remove the Transwell inserts. b. Collect the cells that have migrated to the lower chamber. c. Count the migrated cells using a cell counter or flow cytometer.

-

Data Analysis: Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the antagonist.

3.1.2. Expected Results

This compound potently inhibits functional chemotaxis in both human and mouse cells, with reported IC₅₀ values of 140 nM and 39 nM, respectively.[6][11]

Figure 2: Workflow for a Transwell chemotaxis assay to evaluate this compound.

Calcium Mobilization Assay

Ligand binding to CCR4 induces a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i), which can be measured using fluorescent calcium indicators. This assay provides a real-time readout of receptor activation and its inhibition.

GTPγS Binding Assay

This assay directly measures the activation of G proteins coupled to CCR4. In the presence of a CCR4 agonist, the non-hydrolyzable GTP analog, [³⁵S]GTPγS, binds to the Gα subunit. An effective antagonist will prevent this binding. This compound has been shown to inhibit human CCL22-induced [³⁵S]GTPγS binding with an IC₅₀ of 18 nM.[6][9]

In Vivo Evaluation of this compound

Translating in vitro findings to a whole-organism context is a critical step in drug development. In vivo models are essential for assessing the pharmacokinetics, pharmacodynamics, and efficacy of this compound.

Pharmacokinetics and Bioavailability

While this compound is described as orally bioavailable, it is important to note that some studies have observed greater potency with subcutaneous or intraperitoneal administration in certain models.[6][10] For instance, in a murine model of contact hypersensitivity, subcutaneous administration was effective, whereas oral administration showed limited inhibition.[6] This highlights the importance of route of administration and formulation in achieving therapeutic concentrations.

In Vivo Efficacy Models

4.2.1. Syngeneic Tumor Models

To evaluate the impact of this compound on the tumor immune microenvironment, syngeneic mouse tumor models are indispensable. These models utilize immunocompetent mice, allowing for the study of interactions between the antagonist, the tumor, and the host immune system.

Experimental Protocol: Syngeneic Tumor Model for Efficacy and Immune Profiling

Model: C57BL/6 mice bearing Pan02 (pancreatic) or similar syngeneic tumors.[12]

Treatment Groups:

-

Vehicle control (e.g., saline, administered orally or intraperitoneally)

-

This compound (e.g., 50-100 mg/kg, administered daily)[12]

-

Positive control (e.g., anti-PD-1 antibody)

-

Combination therapy (this compound + anti-PD-1)

Procedure:

-

Tumor Implantation: Subcutaneously implant tumor cells into the flank of C57BL/6 mice.

-

Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups and begin dosing.

-

Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days.

-

Pharmacodynamic Analysis: At defined time points or at the end of the study, collect tumors and peripheral tissues (spleen, lymph nodes, blood).

-

Immune Cell Profiling: a. Prepare single-cell suspensions from the tumors and lymphoid organs. b. Perform multi-color flow cytometry to quantify various immune cell populations, including:

- Regulatory T cells (CD4⁺, FoxP3⁺)

- Effector T cells (CD8⁺, CD4⁺)

- Myeloid-derived suppressor cells (MDSCs)

- Tumor-associated macrophages (TAMs)

-

Data Analysis: a. Compare tumor growth rates between the different treatment groups. b. Analyze the changes in the composition and activation status of immune cells within the TME and peripheral tissues.

Expected Outcomes:

-

Treatment with a CCR4 antagonist is expected to reduce the infiltration of Tregs into the tumor.[12][13]

-

A corresponding increase in the ratio of effector T cells to Tregs within the TME is anticipated.[12]

-

This modulation of the immune landscape can lead to enhanced anti-tumor immune responses and delayed tumor growth, particularly when combined with other immunotherapies like checkpoint inhibitors.[13]

4.2.2. Inflammatory Disease Models

The role of CCR4 in inflammatory conditions can be investigated using models such as oxazolone-induced contact hypersensitivity (a model of skin inflammation) or models of neuropathic pain.[6][14] In a mouse model of neuropathic pain, this compound was shown to diminish hypersensitivity and enhance the analgesic effects of opioids.[14]

Concluding Remarks and Future Directions

This compound is a valuable research tool for dissecting the intricate roles of the CCR4 signaling axis in health and disease. Its potent antagonist activity provides a means to modulate the immune microenvironment, particularly by inhibiting the trafficking of regulatory T cells. The in vitro and in vivo protocols outlined in this guide offer a framework for the comprehensive evaluation of this compound and other emerging CCR4 antagonists.

The future development of CCR4-targeted therapies will likely focus on optimizing oral bioavailability, refining patient selection strategies based on biomarker expression (e.g., CCL17/CCL22 levels in tumors), and exploring rational combination therapies that can overcome immune suppression and improve clinical outcomes in cancer and inflammatory diseases.[15]

References

-

Sarvaiya, H., et al. (2007). CCR4-dependent regulatory T cell function in inflammatory bowel disease. The Journal of experimental medicine, 204(6), 1283–1292. [Link]

-

Deng, H., et al. (2007). Small molecule antagonists of the CC chemokine receptor 4 (CCR4). Bioorganic & medicinal chemistry letters, 17(11), 3141–3145. [Link]

-

Perera, W. G., et al. (2018). CCR4 Antagonists Inhibit Treg Trafficking into the Tumor Microenvironment. ACS medicinal chemistry letters, 9(10), 1079–1083. [Link]

-

Perera, W. G., et al. (2018). CCR4 Antagonists Inhibit Treg Trafficking into the Tumor Microenvironment. ACS Medicinal Chemistry Letters, 9(10), 1079-1083. [Link]

-

Zhang, Y., et al. (2021). Small-Molecule CCR4 Antagonists in Cutaneous T-cell Lymphoma. Molecular cancer therapeutics, 20(1), 136–144. [Link]

-

Perera, W. G., et al. (2019). Discovery of a Potent and Selective CCR4 Antagonist That Inhibits Treg Trafficking into the Tumor Microenvironment. Journal of medicinal chemistry, 62(15), 7013–7026. [Link]

-

Pariano, M., et al. (2022). Small Molecule CCR4 Antagonists Protect Mice from Aspergillus Infection and Allergy. International journal of molecular sciences, 23(21), 13444. [Link]

-

Woolard, K., et al. (2021). The CCL2-CCR4 Axis Promotes Regulatory T Cell Trafficking to Canine Glioma Tissues. Frontiers in oncology, 11, 689886. [Link]

-

Immunomart. C-021 dihydrochloride. [Link]

-

Sarvetnick, N., et al. (2002). CCR4-bearing T cells participate in autoimmune diabetes. The Journal of clinical investigation, 110(11), 1675–1686. [Link]

-

Kassner, P., et al. (2017). Patient Selection Strategies and Pharmacodynamic Assays for CCR4 Antagonists. AACR Annual Meeting 2017. [Link]

-

Nair, R., et al. (2022). Abstract 6537: A novel CCR4 antagonist induces potent anti-tumor response through inhibition of Treg migration into the tumor microenvironment. Cancer Research, 82(12_Supplement), 6537. [Link]

-

Piotrowska, A., et al. (2020). CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain. Frontiers in pharmacology, 11, 574. [Link]

-

National Center for Biotechnology Information. Gene: CCR4 C-C motif chemokine receptor 4 [Homo sapiens (human)]. [Link]

-

Talay, O., et al. (2017). SITC 2017: FLX Bio CCR4 Pharmacology. SITC 32nd Annual Meeting. [Link]

-

Korbecki, J., et al. (2022). CC Chemokine Receptor 4 (CCR4) as a Possible New Target for Therapy of Various Diseases. International journal of molecular sciences, 23(24), 15638. [Link]

-

Yoshie, O., et al. (2021). CCR4 as a Therapeutic Target for Cancer Immunotherapy. Cancers, 13(22), 5792. [Link]

-

Tsai, M. H., et al. (2024). C-C chemokine receptor 4 (CCR4)-positive regulatory T cells interact with tumor-associated macrophages to facilitate metastatic potential after radiation. European journal of cancer (Oxford, England : 1990), 198, 113521. [Link]

-

Gockel, I., et al. (2023). CCR4 Blockade Diminishes Intratumoral Macrophage Recruitment and Augments Survival of Syngeneic Pancreatic Cancer-Bearing Mice. Cancers, 15(11), 2933. [Link]

-

Talay, O., et al. (2017). Potent and selective C-C chemokine receptor (CCR4) antagonists potentiate anti-tumor immune responses by inhibiting regulatory T cells (Treg). AACR Annual Meeting 2017. [Link]

-

Korbecki, J., et al. (2020). CC Chemokines in a Tumor: A Review of Pro-Cancer and Anti-Cancer Properties of the Ligands of Receptors CCR1, CCR2, CCR3, and CCR4. International journal of molecular sciences, 21(21), 8238. [Link]

-

Montfoort, M. L., et al. (2017). A CCR4 antagonist reverses the tumor-promoting microenvironment of renal cancer. The Journal of clinical investigation, 127(3), 1097–1109. [Link]

-

Vides, A. A., et al. (2023). CAR T cells targeting C-C motif chemokine receptor 4 (CCR4) selectively deplete human Tregs ex vivo and in vivo. Blood advances, 7(23), 7247–7252. [Link]

Sources

- 1. CCR4 Antagonists Inhibit Treg Trafficking into the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Discovery of a Potent and Selective CCR4 Antagonist That Inhibits Treg Trafficking into the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. rndsystems.com [rndsystems.com]

- 8. C-021 dihydrochloride - Immunomart [immunomart.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. C-021 dihydrochloride | CCR4 antagonist | Probechem Biochemicals [probechem.com]

- 12. rapt.com [rapt.com]

- 13. rapt.com [rapt.com]

- 14. CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rapt.com [rapt.com]

C 021 Dihydrochloride: A Technical Guide to its Biological Activity and Therapeutic Potential

Introduction: Unveiling the Potential of a Potent CCR4 Antagonist

C 021 dihydrochloride has emerged as a significant research tool and potential therapeutic agent due to its potent and selective antagonism of the C-C chemokine receptor 4 (CCR4). This G-protein coupled receptor (GPCR) plays a pivotal role in mediating the migration of various immune cells, including T-helper 2 (Th2) cells and regulatory T cells (Tregs), to sites of inflammation.[1] Its involvement in a spectrum of pathological conditions, ranging from neuropathic pain and allergic diseases to cancer, has positioned CCR4 as a compelling target for drug development. This in-depth technical guide provides a comprehensive overview of the biological activity of this compound, delving into its mechanism of action, key in vitro and in vivo findings, and detailed experimental protocols for its characterization. The content herein is curated for researchers, scientists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Mechanism of Action: Interruption of the CCR4 Signaling Cascade

This compound exerts its biological effects by directly binding to the CCR4 receptor and preventing the interaction of its endogenous chemokine ligands, primarily CCL17 (TARC) and CCL22 (MDC). This competitive inhibition blocks the initiation of downstream signaling cascades that are crucial for cellular chemotaxis and activation.

Upon ligand binding, CCR4, like other GPCRs, undergoes a conformational change that facilitates the exchange of GDP for GTP on the alpha subunit of the associated heterotrimeric G-protein. This event triggers the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effectors. The signaling pathways activated by CCR4 are cell-type dependent but often involve the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mammalian target of rapamycin complex 2 (mTORC2).[2][3] In the context of neuroinflammation, CCL17-mediated CCR4 activation has been shown to promote the M2-like polarization of microglia, a process that can alleviate neurological deficits.[3]

This compound, by occupying the ligand-binding pocket of CCR4, effectively abrogates these signaling events, thereby inhibiting the directed migration of CCR4-expressing cells.

Quantitative Biological Activity of this compound

The potency of this compound has been quantified in various in vitro assays, demonstrating its high affinity for the CCR4 receptor and its efficacy in blocking receptor function.

| Assay Type | Species | Ligand | IC50 | Reference |

| Chemotaxis Inhibition | Human | CCL22 | 140 nM | [4] |

| Chemotaxis Inhibition | Mouse | CCL22 | 39 nM | [4] |

| [35S]GTPγS Binding | Human | CCL22 | 18 nM | [4] |

Table 1: In Vitro Potency of this compound

In Vivo Efficacy in a Neuropathic Pain Model

The therapeutic potential of this compound has been compellingly demonstrated in a preclinical model of neuropathic pain. Neuropathic pain is a chronic and debilitating condition often refractory to current treatments, and emerging evidence points to the crucial role of chemokine signaling in its pathogenesis.

In a mouse model of chronic constriction injury (CCI) of the sciatic nerve, administration of this compound was shown to dose-dependently reduce tactile and thermal hypersensitivity.[5] Both intrathecal and intraperitoneal routes of administration were effective, highlighting the compound's ability to reach its target in the central nervous system.

| Administration Route | Effective Dose Range | Outcome |

| Intrathecal | 30 µg/5 µl | Significant attenuation of tactile and thermal hypersensitivity.[5] |

| Intraperitoneal | 5 - 20 mg/kg | Significant attenuation of tactile and thermal hypersensitivity.[5] |

Table 2: In Vivo Efficacy of this compound in a Neuropathic Pain Model

Mechanistically, the analgesic effect of this compound in this model is associated with the modulation of neuroinflammation. The compound was found to reduce the activation of microglia and macrophages in the spinal cord and decrease the levels of pro-inflammatory interleukins such as IL-1β and IL-18.[6]

Experimental Protocols

In Vitro Chemotaxis Assay

This protocol provides a framework for assessing the inhibitory effect of this compound on the migration of CCR4-expressing cells towards a chemokine gradient.

Materials:

-

CCR4-expressing cells (e.g., Hut78, primary T-cells)

-

Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)

-

Recombinant human or mouse CCL17 or CCL22

-

This compound

-

Transwell inserts (e.g., 5 µm pore size)

-

24-well plates

-

Cell viability stain (e.g., Trypan Blue)

-

Detection reagent (e.g., Calcein-AM)

-

Plate reader with fluorescence capabilities

Procedure:

-

Cell Preparation: Culture CCR4-expressing cells to the desired density and wash with chemotaxis medium. Resuspend the cells at a concentration of 1 x 106 cells/mL.

-

Compound Preparation: Prepare a serial dilution of this compound in chemotaxis medium.

-

Pre-incubation: Incubate the cell suspension with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Assay Setup: Add 600 µL of chemotaxis medium containing the chemokine (e.g., 100 ng/mL CCL22) to the lower wells of a 24-well plate. Place the Transwell inserts into the wells.

-

Cell Seeding: Add 100 µL of the pre-incubated cell suspension to the upper chamber of each Transwell insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

-

Quantification: Carefully remove the Transwell inserts. To quantify the migrated cells in the lower chamber, a fluorescent dye such as Calcein-AM can be added and the fluorescence measured on a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

[35S]GTPγS Binding Assay

This assay directly measures the activation of G-proteins coupled to CCR4 and is a valuable tool for characterizing the antagonist activity of this compound.

Materials:

-

Membrane preparation from CCR4-expressing cells

-

[35S]GTPγS (radiolabeled)

-

GDP (Guanosine diphosphate)

-

Recombinant human or mouse CCL22

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)

-

Scintillation vials and fluid

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the cell membrane preparation, assay buffer, GDP (to a final concentration of 10 µM), and varying concentrations of this compound or vehicle.

-

Ligand Addition: Add the CCR4 agonist (e.g., CCL22) to stimulate G-protein activation. For antagonist determination, this will be a fixed, sub-maximal concentration.

-

Initiation of Reaction: Add [35S]GTPγS to a final concentration of 0.1 nM to initiate the binding reaction.

-

Incubation: Incubate the reaction mixture at 30°C for 60 minutes.

-

Termination of Reaction: Stop the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS). Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Pharmacokinetics and Safety Profile

While detailed pharmacokinetic and comprehensive safety data for this compound are not extensively published in the public domain, its efficacy via both central and peripheral administration in preclinical models suggests it possesses favorable distribution characteristics. As with any small molecule inhibitor, a thorough evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as a comprehensive toxicology profile, would be essential for its progression into clinical development. Researchers should consult the latest literature and safety data sheets for the most current information.

Expanded Therapeutic Potential of CCR4 Antagonism

Beyond neuropathic pain, the role of CCR4 in other pathologies suggests broader therapeutic applications for antagonists like this compound.

-

Oncology: CCR4 is highly expressed on certain types of cancer cells, including adult T-cell leukemia/lymphoma (ATL) and cutaneous T-cell lymphoma (CTCL). Furthermore, the recruitment of Tregs to the tumor microenvironment via the CCL22/CCR4 axis is a significant mechanism of immune evasion. Blocking this interaction with a CCR4 antagonist could enhance anti-tumor immunity.

-

Allergic and Inflammatory Diseases: The migration of Th2 cells to sites of allergic inflammation, such as in asthma and atopic dermatitis, is heavily dependent on CCR4. Therefore, this compound could potentially be explored as a therapeutic for these conditions.

Conclusion and Future Directions

This compound is a potent and selective CCR4 antagonist with demonstrated in vitro and in vivo activity. Its ability to modulate immune cell trafficking, particularly in the context of neuroinflammation, positions it as a valuable research tool and a promising lead compound for the development of novel therapeutics for neuropathic pain and potentially other inflammatory and oncological conditions. Further investigation into its pharmacokinetic and safety profile is warranted to fully elucidate its clinical potential. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their studies and contribute to the advancement of our understanding of CCR4 biology and its therapeutic targeting.

References

-

Piotrowska, A., et al. (2020). CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain. Frontiers in Immunology, 11, 1241. [Link]

-

Piotrowska, A., et al. (2020). CCR4 antagonist (C021) influences the level of nociceptive factors and enhances the analgesic potency of morphine in a rat model of neuropathic pain. Pharmacological Reports, 72(5), 1352-1361. [Link]

-

Lei, B., et al. (2021). Recombinant CCL17-dependent CCR4 activation alleviates neuroinflammation and neuronal apoptosis through the PI3K/AKT/Foxo1 signaling pathway after ICH in mice. Journal of Neuroinflammation, 18(1), 62. [Link]

-

Yokoyama, K., et al. (2009). Potent and orally bioavailable CCR4 antagonists: synthesis and structure-activity relationship study of 2-aminoquinazolines. Bioorganic & Medicinal Chemistry, 17(1), 64-74. [Link]

-

GTPγS Binding Assays. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

A high-throughput chemotaxis detection method for CCR4+ T cell migration inhibition using image cytometry. (2020). Scientific Reports, 10(1), 675. [Link]

-

Small-Molecule CCR4 Antagonists in Cutaneous T-cell Lymphoma. (2024). Cancer Research, 84(19_Supplement), P01-13. [Link]

-

CCL17 exerts neuroprotection through activation of CCR4/mTORC2 axis in microglia after subarachnoid haemorrhage in rats. (2022). Stroke and Vascular Neurology, 7(4), e001659. [Link]

-

CCR4 and CCR5 Involvement in Monocyte-Derived Macrophage Migration in Neuroinflammation. (2022). International Journal of Molecular Sciences, 23(10), 5488. [Link]

-

Neuron–Microglia Contacts Govern the PGE 2 Tolerance through TLR4-Mediated de Novo Protein Synthesis. (2022). International Journal of Molecular Sciences, 23(4), 1985. [Link]

-

CCR-8 expression in neurons, microglia and astrocytes after nerve... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Discovery of a Potent and Selective CCR4 Antagonist That Inhibits Treg Trafficking into the Tumor Microenvironment. (2019). ACS Medicinal Chemistry Letters, 10(8), 1147-1152. [Link]

-

Small molecule antagonists of the CC chemokine receptor 4 (CCR4). (2007). Bioorganic & Medicinal Chemistry Letters, 17(11), 3142-3145. [Link]

-

Therapeutic potential of CCR4 antagonists. (n.d.). Karger Publishers. Retrieved January 20, 2026, from [Link]

-

What are CCR4 antagonists and how do they work? (2024). Patsnap Synapse. Retrieved January 20, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CCL17 exerts neuroprotection through activation of CCR4/mTORC2 axis in microglia after subarachnoid haemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CCL17 exerts neuroprotection through activation of CCR4/mTORC2 axis in microglia after subarachnoid haemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Saxitoxin - Wikipedia [en.wikipedia.org]

- 6. 2C-C - Wikipedia [en.wikipedia.org]

The Discovery and Synthesis of C 021 Dihydrochloride: A Technical Guide for Researchers

An In-depth Exploration of a Potent CCR4 Antagonist for Drug Development Professionals

Introduction: The Emergence of C 021 Dihydrochloride as a Key Immunomodulatory Agent

In the landscape of modern drug discovery, the modulation of chemokine receptors has emerged as a pivotal strategy for the treatment of a spectrum of inflammatory and autoimmune diseases. Among these, the C-C chemokine receptor 4 (CCR4) has garnered significant attention as a key mediator of immune cell trafficking. This compound, a potent and selective antagonist of CCR4, represents a significant advancement in this field. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, offering researchers and drug development professionals a detailed resource to support further investigation and application of this promising molecule.

This compound, chemically known as 2-(1,4'-bipiperidin-1'-yl)-N-cycloheptyl-6,7-dimethoxyquinazolin-4-amine dihydrochloride, has demonstrated significant potential in preclinical studies for its ability to inhibit the chemotactic response of immune cells to the CCR4 ligands, CCL17 and CCL22. This targeted mechanism of action positions this compound as a valuable tool for dissecting the role of CCR4 in various pathological processes and as a lead compound for the development of novel therapeutics.

The Genesis of a Selective Antagonist: The Discovery of C 021

The discovery of this compound stemmed from a focused effort to identify and optimize small molecule antagonists of the CCR4 receptor. Initial screening of corporate compound libraries led to the identification of a novel series of quinazoline derivatives with promising CCR4 antagonistic activity.[1] Subsequent structure-activity relationship (SAR) studies were instrumental in refining the initial hits to enhance potency and selectivity.

A pivotal publication by Yokoyama and colleagues in 2008 detailed the synthesis and evaluation of a series of 2,4-diaminoquinazolines.[1] Within this series, the compound designated as 14a , later identified as C 021, emerged as a particularly potent inhibitor. This compound, 2-(1,4'-bipiperidine-1'-yl)-N-cycloheptyl-6,7-dimethoxyquinazolin-4-amine, demonstrated a remarkable ability to inhibit the binding of [³⁵S]GTPγS with an IC₅₀ of 18 nM.[1] Furthermore, it potently inhibited the chemotaxis of human and mouse cells expressing CCR4, with IC₅₀ values of 140 nM and 39 nM, respectively.[1]

A subsequent study in 2009 by the same research group further explored the SAR of 2-aminoquinazolines, building upon the foundation laid by the discovery of C 021.[2] This body of work solidified the understanding of the key structural motifs required for high-affinity binding to the CCR4 receptor and provided a rationale for the exceptional potency of C 021.

The Chemical Blueprint: Synthesis of this compound

The synthesis of this compound is a multi-step process that relies on the strategic construction of the 2,4-disubstituted 6,7-dimethoxyquinazoline core, followed by the introduction of the key side chains that confer its high affinity and selectivity for the CCR4 receptor. The following is a detailed, step-by-step methodology based on established synthetic routes for 2-aminoquinazoline derivatives.

Experimental Protocol:

Step 1: Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline

A mixture of 6,7-dimethoxyquinazolin-2,4-dione is refluxed with phosphorus oxychloride (POCl₃) in the presence of a catalytic amount of N,N-dimethylaniline.[3][4] The reaction mixture is then cooled and carefully poured into ice-water to precipitate the product. The resulting solid is filtered, washed with water, and dried to yield 2,4-dichloro-6,7-dimethoxyquinazoline.[3][4]

Step 2: Synthesis of 2-chloro-N-cycloheptyl-6,7-dimethoxyquinazolin-4-amine

2,4-dichloro-6,7-dimethoxyquinazoline is reacted with cycloheptylamine in a suitable solvent such as isopropanol under reflux conditions.[3] This selective nucleophilic aromatic substitution at the more reactive C4 position yields 2-chloro-N-cycloheptyl-6,7-dimethoxyquinazolin-4-amine.

Step 3: Synthesis of 2-(1,4'-bipiperidin-1'-yl)-N-cycloheptyl-6,7-dimethoxyquinazolin-4-amine (C 021)

The intermediate from Step 2, 2-chloro-N-cycloheptyl-6,7-dimethoxyquinazolin-4-amine, is then reacted with 1,4'-bipiperidine in a high-boiling point solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at an elevated temperature. This second nucleophilic aromatic substitution at the C2 position displaces the remaining chlorine atom and introduces the 1,4'-bipiperidine moiety, yielding the free base of C 021.

Step 4: Formation of this compound

The purified C 021 free base is dissolved in a suitable solvent, such as ethanol or isopropanol, and treated with a stoichiometric amount of hydrochloric acid (as a solution in a compatible solvent, e.g., HCl in diethyl ether or isopropanol). The resulting precipitate, this compound, is collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.

Synthetic Workflow Diagram:

Caption: Synthetic pathway for this compound.

Biological Activity and Potency

This compound exhibits potent and selective antagonism of the CCR4 receptor. Its biological activity has been characterized through a variety of in vitro and in vivo assays.

| Assay Type | Species | IC₅₀ (nM) | Reference |

| [³⁵S]GTPγS Binding | Human | 18 | [1] |

| Chemotaxis | Human | 140 | [1] |

| Chemotaxis | Mouse | 39 | [1] |

These data highlight the sub-micromolar potency of C 021 in inhibiting key functions mediated by the CCR4 receptor. The lower IC₅₀ value in the mouse chemotaxis assay suggests a slightly higher potency in the murine system, which is an important consideration for the design and interpretation of preclinical in vivo studies.

Mechanism of Action: Targeting the CCR4 Signaling Pathway

The primary mechanism of action of this compound is the competitive antagonism of the CCR4 receptor. CCR4 is a G protein-coupled receptor (GPCR) that, upon binding to its cognate ligands CCL17 and CCL22, initiates a cascade of intracellular signaling events. This signaling is crucial for the migration of various leukocyte subsets, including T helper 2 (Th2) cells and regulatory T cells (Tregs), to sites of inflammation.

By binding to CCR4, this compound prevents the interaction of CCL17 and CCL22 with the receptor, thereby blocking the downstream signaling pathways. This leads to the inhibition of chemotaxis and the recruitment of inflammatory cells.

CCR4 Signaling Pathway and the Role of C 021:

Caption: C 021 blocks CCL17/CCL22 binding to CCR4.

Conclusion and Future Directions

This compound has been firmly established as a potent and selective antagonist of the CCR4 receptor. Its discovery and synthesis have provided the research community with a valuable pharmacological tool to investigate the intricate role of the CCR4-CCL17/CCL22 axis in health and disease. The detailed synthetic pathway outlined in this guide offers a clear roadmap for the preparation of this important compound, facilitating further preclinical and potentially clinical investigations.

Future research efforts will likely focus on the therapeutic application of this compound and its analogs in a range of inflammatory and autoimmune disorders, as well as in certain types of cancer where CCR4-expressing cells are implicated in the tumor microenvironment. The continued exploration of the structure-activity relationships within this chemical class may also lead to the development of next-generation CCR4 antagonists with enhanced pharmacokinetic and pharmacodynamic properties.

References

-

Yokoyama, K., Ishikawa, N., Igarashi, S., Kawano, N., Masuda, N., Hamaguchi, W., Yamasaki, S., Koganemaru, Y., Hattori, K., Miyazaki, T., Ogino, S. I., Matsumoto, Y., Takeuchi, M., & Ohta, M. (2009). Potent and orally bioavailable CCR4 antagonists: Synthesis and structure-activity relationship study of 2-aminoquinazolines. Bioorganic & Medicinal Chemistry, 17(1), 64–73. [Link]

-

Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.). Retrieved from [Link]

- Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (2006). CN1749250A.

-

Freifelder, M., Smart, W. D., & Stone, G. R. (1961). The Preparation of Cycloheptylamine. The Journal of Organic Chemistry, 26(4), 1461–1462. [Link]

-

Yokoyama, K., Ishikawa, N., Igarashi, S., Kawano, N., Masuda, N., Hamaguchi, W., Yamasaki, S., Koganemaru, Y., Hattori, K., Miyazaki, T., Ogino, S. I., Matsumoto, Y., Takeuchi, M., & Ohta, M. (2009). Potent and orally bioavailable CCR4 antagonists: Synthesis and structure-activity relationship study of 2-aminoquinazolines. Bioorganic & Medicinal Chemistry, 17(1), 64–73. [Link]

-

Yokoyama, K., Ishikawa, N., Igarashi, S., Kawano, N., Hattori, K., Miyazaki, T., Ogino, S. I., Matsumoto, Y., Takeuchi, M., & Ohta, M. (2008). Discovery of potent CCR4 antagonists: Synthesis and structure-activity relationship study of 2,4-diaminoquinazolines. Bioorganic & Medicinal Chemistry, 16(14), 7021–7032. [Link]

-

Synthesis of 3-substituted 1,4'-bipiperidine 1-oxo-3,4-dihydroisoquinoline-4-carboxamides 2a-l. (n.d.). Retrieved from [Link]

-

An expeditious, practical large scale synthesis of 4-amino-2-chloro-6,7-dimethoxyquinazoline. (n.d.). Retrieved from [Link]

-

Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica, 15(6), 115-118. [Link]

- Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. (2012). CN101353328B.

Sources

- 1. Discovery of potent CCR4 antagonists: Synthesis and structure-activity relationship study of 2,4-diaminoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potent and orally bioavailable CCR4 antagonists: Synthesis and structure-activity relationship study of 2-aminoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]